N,4,6-trimethylpyridin-3-amine
Description
Properties
CAS No. |
1314908-69-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,4,6-trimethylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(2)10-5-8(6)9-3/h4-5,9H,1-3H3 |
InChI Key |
XDHPEJLTRTYRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,4,6 Trimethylpyridin 3 Amine and Its Analogues
Regioselective Synthesis Strategies
Achieving the desired substitution pattern on the pyridine (B92270) ring, particularly the placement of an amino group at the C3 position relative to methyl groups at C4 and C6, requires careful control over the reaction's regioselectivity.
Direct Amination Routes to the Pyridine Core
Directly substituting a hydrogen atom with an amino group on a pyridine ring is a synthetically attractive, atom-economical approach. However, classical methods like the Chichibabin reaction, which involves reacting pyridine with sodium amide, typically yield 2-aminopyridine or 4-aminopyridine (B3432731) derivatives due to the electronic properties of the pyridine ring. wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion preferentially attacks the electron-deficient C2 and C4 positions. wikipedia.org
Modern approaches have sought to overcome this regioselectivity challenge. One strategy involves the activation of pyridine N-oxides. The N-oxide functionality alters the electronic distribution of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack. By reacting a pyridine N-oxide with activating agents like tosyl anhydride (Ts₂O) in the presence of an amine, it is possible to achieve amination. researchgate.netorganic-chemistry.org While this method often favors the 2-position, it represents a significant advancement over traditional methods by offering milder conditions and broader functional group compatibility. organic-chemistry.org For a trimethyl-substituted pyridine, steric hindrance from adjacent methyl groups would also influence the regiochemical outcome of such reactions.
Recent developments in C-H functionalization have explored transition-metal-free, catalyst-free conditions for direct amination at the C3 position of related heterocyclic systems like imidazo[1,2-a]pyridine, using an oxidant and a suitable amination source. researchgate.net While not directly demonstrated on simple pyridines, these radical-based mechanisms could offer a future pathway for the synthesis of 3-aminopyridines.
Cycloaddition and Heterocycle Formation Pathways for the Pyridine Ring System
Constructing the pyridine ring from acyclic precursors allows for the strategic placement of substituents from the outset. Cycloaddition reactions are powerful tools for this purpose.
[2+2+2] Cycloaddition: This method involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. nih.govacs.org This approach is highly versatile for creating a wide range of substituted pyridines. The regioselectivity can be controlled by the choice of catalyst and the electronic and steric properties of the substituents on the alkyne and nitrile starting materials. acs.org For N,4,6-trimethylpyridin-3-amine, this would involve a carefully designed nitrile precursor that incorporates the amine functionality.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction can be used to form the pyridine ring, typically through an inverse-electron-demand pathway. acsgcipr.orgbaranlab.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile (e.g., an enamine). The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to form the aromatic pyridine ring. acsgcipr.org The substitution pattern of the final product is directly determined by the substituents on the triazine and enamine precursors.
[3+3] Cycloaddition: A more recent development involves the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones. acs.org This organocatalyzed method provides a practical route to tri- or tetrasubstituted pyridines and has been demonstrated on a large scale for the synthesis of a raw material used in the manufacture of the drug sotorasib. acs.org This strategy offers a direct way to construct the pyridine core with the desired substitution pattern.
Multi-Step Synthesis from Precursors (e.g., Pyridoxine Derivatives)
Pyridoxine (a form of Vitamin B6) serves as a versatile and readily available starting material for the synthesis of various substituted pyridinols and aminopyridines. mdpi.comnih.gov Its inherent pyridine core and multiple functional groups (hydroxyl and hydroxymethyl) allow for diverse chemical manipulations.
A general strategy involves the protection of the phenolic hydroxyl group, followed by modification of the hydroxymethyl groups at the C4 and C5 positions. The installation of an amino group can be achieved through various methods, such as phthalimidation followed by cleavage, to yield aminopyridine derivatives. mdpi.com Research has demonstrated the successful synthesis of dimethylpyridinols fused with other heterocyclic rings starting from pyridoxine, showcasing the utility of this precursor in building complex pyridine-based scaffolds. mdpi.comnih.gov This approach allows for the rapid construction of diverse aminobicyclic pyridinol derivatives. mdpi.com
Optimization of Reaction Conditions and Process Efficiency
The efficiency of pyridine synthesis is highly dependent on reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing yield and purity while minimizing byproducts.
For instance, in multicomponent reactions for synthesizing 2-amino-3-cyanopyridine derivatives, a systematic optimization of conditions revealed the significant impact of temperature and the choice of solvent. nih.gov Reactions performed under solvent-free conditions at elevated temperatures often provide higher yields in shorter reaction times compared to reactions at room temperature or in various solvents. nih.govresearchgate.net
Below is a representative data table illustrating the optimization of a multicomponent reaction for the synthesis of a substituted 2-aminopyridine, adapted from findings on related systems. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Room Temp | 24 | No Product |
| 2 | None | 40 | 24 | 20 |
| 3 | None | 60 | 12 | 55 |
| 4 | None | 80 | 5 | 90 |
| 5 | Ethanol | Reflux | 10 | 75 |
| 6 | Water | Reflux | 12 | 60 |
This data clearly indicates that for this particular transformation, solvent-free heating at 80°C provides the optimal balance of reaction time and product yield. nih.gov Similar principles of systematic optimization are applied to patent-level processes for preparing aminopyridines, where parameters like reactant molar ratios, acid catalyst concentration, and temperature are carefully controlled to achieve high conversion rates. google.com
Catalytic Approaches in Aminopyridine Synthesis (e.g., Buchwald-Hartwig amination)
Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules. The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing aminopyridines that are difficult to access through other methods. nih.gov
The synthesis of a 3-aminopyridine (B143674) derivative via this method would typically involve:
Starting Materials: A 3-halo-pyridine (e.g., 3-bromo-4,6-dimethylpyridine) and the desired amine (e.g., methylamine).
Catalyst System: A palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand. The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered and electron-rich ligands enabling the coupling of a wide range of substrates under milder conditions. wikipedia.org
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to facilitate the catalytic cycle. researchgate.net
The reaction is highly versatile and tolerates a wide variety of functional groups, making it a powerful tool in both academic research and industrial pharmaceutical synthesis. wikipedia.org Practical protocols have been developed specifically for the amination of 2-bromopyridines, even with volatile amines, by conducting the reaction in sealed tubes. nih.govresearchgate.net
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ijarsct.co.in Numerous techniques have been developed to create pyridine derivatives using greener protocols. nih.govresearchgate.net
Key sustainable approaches include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that contains portions of all starting materials. nih.gov MCRs are highly efficient and atom-economical, often proceeding under solvent-free conditions, which significantly reduces waste. nih.govresearchgate.net
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. ijarsct.co.innih.gov
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or deep eutectic solvents is a core tenet of green chemistry. ijarsct.co.in "On-water" reactions, where the reaction is performed in an aqueous suspension, can sometimes lead to enhanced reactivity and selectivity. nih.gov
Catalysis: The use of catalysts, especially those based on abundant and non-toxic metals like iron, is preferred over stoichiometric reagents. rsc.org Biocatalysts, such as enzymes, are also gaining attention for their high selectivity under mild reaction conditions. ijarsct.co.in
These green methodologies are increasingly being applied to the synthesis of heterocyclic compounds, offering more sustainable and efficient pathways to valuable molecules like substituted aminopyridines. nih.govresearchgate.net
Elucidation of Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, the presence of the powerful electron-donating amino group (-N(CH₃)H, after considering the N-methyl substituent) and two methyl groups significantly activates the ring towards electrophiles. Both the amino and methyl groups are ortho, para-directing activators.
In N,4,6-trimethylpyridin-3-amine, the substituents guide incoming electrophiles to the available C2 and C5 positions.
The amino group at C3 strongly directs electrophiles to the ortho-position (C2 and C4) and the para-position (C6).
The methyl group at C4 directs to its ortho-positions (C3 and C5).
The methyl group at C6 directs to its ortho-position (C5) and its para-position (C3).
Considering these directing effects in concert, the C2 and C5 positions are the most activated and sterically accessible sites for electrophilic attack. The C4 and C6 positions are already substituted. The C3 position is occupied by the amino group. Therefore, substitution is strongly favored at C2 and C5. The precise outcome of a reaction would depend on the specific electrophile and reaction conditions, with steric hindrance playing a key role in selectivity between the two sites. For instance, highly reactive arylamines are known to undergo substitution readily, even with mild electrophiles like iodine. nih.gov
Nucleophilic Reactivity and Substitution at the Amine Functionality
The exocyclic amine in this compound is a tertiary amine, possessing a lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. tandfonline.com Its reactivity is central to a variety of substitution, condensation, and cyclization reactions.
N-Alkylation: As a tertiary amine, this compound can readily react with alkyl halides (e.g., R-X) in a classic N-alkylation reaction. This is a nucleophilic substitution (SN2) process where the exocyclic nitrogen atom attacks the electrophilic carbon of the alkyl halide. This reaction is not prone to the overalkylation issues that plague primary and secondary amines because the product is a stable quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via the direct formation of a new N-C bond, resulting in a pyridinium (B92312) salt with a positive charge on the exocyclic nitrogen.
N-Acylation: Acylation of amines is a fundamental transformation for forming amides. However, the tertiary amine of this compound cannot form a stable amide upon reaction with an acylating agent like an acyl chloride or anhydride. While the nucleophilic nitrogen can attack the carbonyl carbon of the acylating agent, the resulting tetrahedral intermediate cannot be stabilized by the loss of a proton from the nitrogen. This makes standard acylation to form a neutral amide impossible. Instead, an unstable N-acyl quaternary ammonium salt would be formed, which is typically reactive and may not be easily isolated. youtube.com
Table 1: Predicted N-Alkylation of this compound This table is based on the general reactivity of tertiary amines.
| Reactant | Reagent | Product Type | Mechanism |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | SN2 |
Typical condensation reactions, such as the formation of imines or enamines from carbonyl compounds, require a primary or secondary amine that can lose a proton from the nitrogen atom after the initial nucleophilic attack. latech.edu Since this compound is a tertiary amine, it cannot undergo these specific condensation pathways.
However, the molecule can participate in cyclization reactions under specific conditions. For instance, reactions involving both the exocyclic amine and an adjacent methyl group could lead to the formation of fused heterocyclic systems. Condensation with 1,2-dicarbonyl compounds can lead to the formation of azomethine ylides from secondary cyclic amines, which then undergo cycloaddition reactions. nih.gov While the tertiary amine here prevents direct ylide formation via proton transfer, intramolecular reactions or reactions with highly electrophilic partners could potentially lead to novel cyclized products.
Oxidative and Reductive Transformations of the Pyridine and Amine Moieties
Oxidation: The methyl groups of lutidine (dimethylpyridine) derivatives are susceptible to oxidation. For example, 2,6-lutidine can be oxidized to 2,6-diformylpyridine. wikipedia.org Similarly, the methyl groups at the C4 and C6 positions of this compound could likely be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents, such as RuCl₃ with NaIO₄ or through electrocatalytic methods involving mediators like N-hydroxyphthalimide (NHPI) in the presence of a base like 2,6-lutidine. researchgate.netchemicalbook.com The exocyclic tertiary amine moiety is generally stable to oxidation but can be cleaved under harsh conditions. The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂. Pyridine N-oxides are often more susceptible to substitution than the parent pyridine. google.com
Reduction: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) ring via catalytic hydrogenation. researchgate.net This is a standard transformation typically carried out using hydrogen gas (H₂) over a metal catalyst such as platinum (Pt), palladium (Pd), or rhodium (Rh). youtube.comacs.org The reaction conditions can often be tuned to achieve this reduction without affecting other functional groups. For instance, the catalytic hydrogenation of acetamido-substituted quinolines successfully reduces the pyridine ring, demonstrating the feasibility of this transformation in the presence of nitrogen-containing substituents. nih.gov The reduction of this compound would thus be expected to yield N,4,6-trimethylpiperidin-3-amine under similar conditions.
Table 2: Potential Redox Transformations Based on reactivity of lutidines and other substituted pyridines.
| Transformation | Reagent(s) | Moiety Affected | Potential Product |
|---|---|---|---|
| Methyl Group Oxidation | KMnO₄ or Catalytic RuO₄ | C4 & C6 Methyls | Pyridine-4,6-dicarboxylic acid derivative |
| N-Oxidation | m-CPBA or H₂O₂ | Pyridine Nitrogen | This compound N-oxide |
Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations
One of the most significant rearrangements in aminopyridine chemistry is the Dimroth rearrangement. wikipedia.org This reaction typically involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines and is also observed in other nitrogen-containing heterocycles. nih.gov The classical mechanism involves ring opening of the heterocyclic ring following protonation or reaction with a nucleophile, followed by rotation and ring closure, effectively switching the positions of an endocyclic and an exocyclic nitrogen atom. tandfonline.comtandfonline.com
For a Dimroth-type rearrangement to occur in an aminopyridine, it generally requires a tautomerizable hydrogen on the exocyclic amino group (i.e., a primary or secondary amine). Since this compound is a tertiary amine (due to the N-methyl group), it lacks this proton and cannot readily undergo the conventional Dimroth rearrangement. Other rearrangements, such as those involving nucleophilic aromatic substitution where the amine might displace a leaving group after an initial acylation, have been observed in related systems but would require a suitable leaving group on the pyridine ring. nih.gov
Kinetics and Isotope Effects in Reaction Pathways
While specific kinetic studies on this compound are not available, the principles of kinetics and isotope effects are crucial for elucidating its reaction mechanisms.
Kinetics: Reaction rates for processes like N-alkylation would be expected to follow second-order kinetics, being first-order in both the amine and the alkyl halide. The rate of electrophilic aromatic substitution would depend on the concentration of both the pyridine derivative and the active electrophile. Kinetic studies on related aminopyridines show that the rate of reactions can be highly dependent on factors like pH and solvent polarity. For example, the hydrolysis of aminopyrimidines is first-order with respect to both the amine and the hydroxide (B78521) concentration in dilute alkali. rsc.org
Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. Substituting an atom with its heavier isotope (e.g., hydrogen with deuterium) can alter the reaction rate if the bond to that atom is broken or significantly altered in the transition state.
Deuterium (B1214612) Isotope Effects: In the context of this compound, a primary deuterium KIE would be expected for the oxidation of the methyl groups if C-H bond cleavage is the rate-limiting step. Studies on amine oxidation have shown that deuterium isotope effects on kcat/Km can be constant over a wide pH range, indicating that C-H bond cleavage is fully rate-limiting. nih.gov Secondary deuterium isotope effects are also informative. For instance, deuteration at the carbon adjacent to the nitrogen (the N-methyl group) has been shown to increase amine basicity, an effect attributed to changes in zero-point energy due to hyperconjugation with the nitrogen lone pair. acs.orgnih.govresearchgate.net Studying such effects could provide deep insight into the transition states of reactions involving this compound.
Table 3: Application of Isotope Effects in Mechanistic Studies
| Reaction Type | Isotope Substitution | Information Gained |
|---|---|---|
| Oxidation of Methyl Groups | C-D vs. C-H | Elucidation of rate-determining step (C-H bond cleavage) |
| Protonation/Deprotonation | N-H vs. N-D (on analogue) | Probing the transition state of acid-base catalysis |
Sophisticated Spectroscopic Characterization and Structural Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules. For N,4,6-trimethylpyridin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional techniques would provide an unambiguous structural assignment.
The 1D NMR spectra provide fundamental information about the chemical environment of each unique nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) in a solvent like CDCl₃ are based on data from similar substituted pyridines. researchgate.netchemicalbook.comchemicalbook.com
Pyridine (B92270) Ring Protons: The two protons on the pyridine ring (H-2 and H-5) are expected to appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm for pyridine derivatives). chemicalbook.com The electron-donating effects of the three methyl groups and the amino group would likely shift these signals upfield compared to unsubstituted pyridine. The proton at the C-2 position is anticipated to be the most downfield of the ring protons.
Amine Proton (N-H): A broad singlet corresponding to the secondary amine proton is expected. Its chemical shift can vary significantly depending on solvent, concentration, and temperature but typically appears between δ 3.0-5.0 ppm.
Methyl Protons (CH₃): Three distinct singlets are predicted for the three methyl groups. The N-CH₃ group would likely resonate in the range of δ 2.8-3.5 ppm. The two methyl groups on the pyridine ring (C4-CH₃ and C6-CH₃) are expected in the δ 2.2-2.7 ppm region. researchgate.net
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2 | ~8.0 | Singlet (s) | 1H |
| H-5 | ~6.8 | Singlet (s) | 1H |
| N-H | 3.0 - 5.0 | Broad Singlet (br s) | 1H |
| N-CH₃ | ~3.0 | Singlet (s) | 3H |
| C4-CH₃ / C6-CH₃ | ~2.4 | Singlet (s) | 6H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the aromatic ring system, the nitrogen heteroatom, and the substituent groups. oregonstate.educompoundchem.com The quaternary carbons (C-3, C-4, C-6) are typically weaker in intensity than the protonated carbons. oregonstate.edu Predicted shifts are benchmarked against compounds like 2,4,6-trimethyl pyridine. spectrabase.com
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~155 |
| C-5 | ~115 |
| C-6 | ~158 |
| N-CH₃ | ~30 |
| C4-CH₃ | ~24 |
| C6-CH₃ | ~21 |
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of nitrogen atoms. Two signals would be expected for this compound. The pyridine nitrogen (N-1) chemical shift is typically found far downfield. bmrb.io The amino nitrogen (N-3) would appear at a more upfield position, characteristic of secondary amines. acs.org Due to low natural abundance and sensitivity, ¹⁵N data is often acquired using indirect methods like HMBC. nih.gov
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. nih.govnih.gov
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of coupling between the singlet ring protons (H-2 and H-5) and the methyl protons, confirming their structural isolation.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-2, H-5, and the three methyl groups to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.
The N-CH₃ protons showing correlations to the C-3 of the pyridine ring.
The C4-CH₃ protons showing correlations to C-3, C-4, and C-5.
The C6-CH₃ protons showing correlations to C-5 and C-6.
The H-2 proton showing correlations to C-3, C-4, and C-6.
The H-5 proton showing correlations to C-3, C-4, and C-6.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. Key NOE correlations would be expected between the N-CH₃ protons and the H-2 proton, as well as between the C4-CH₃ protons and the H-5 proton, providing critical information about the preferred conformation and spatial arrangement of the substituents.
Solid-State NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, provides insight into the structure of the molecule in the solid phase. acs.org Unlike in solution where molecules tumble rapidly, in the solid state, distinct conformations or the presence of multiple molecules in the crystallographic asymmetric unit can lead to peak splitting or the appearance of new resonances. acs.org For this compound, ssNMR could be used to study intermolecular interactions, such as hydrogen bonding involving the N-H group, and to determine the molecular packing in the crystal lattice. Comparing solution and solid-state NMR data can reveal conformational changes upon crystallization.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
The vibrational spectrum of this compound would be characterized by contributions from the amine group, the substituted pyridine ring, and the methyl groups. wpmucdn.comspectroscopyonline.com
N-H Vibrations: A single, sharp N-H stretching (νN-H) band is expected for the secondary amine, typically in the 3350-3310 cm⁻¹ region. spectroscopyonline.com An N-H bending (δN-H) vibration may appear around 1600 cm⁻¹, and a broad N-H wagging (γN-H) band is expected in the 910-665 cm⁻¹ range.
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the three methyl groups will appear in the 2960-2850 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically appear as a series of bands in the 1620-1430 cm⁻¹ region. aps.org
C-N Vibrations: The aromatic C-N stretching vibration is expected to be a strong band in the 1335-1250 cm⁻¹ region. nih.gov
Predicted FT-IR Characteristic Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| C=C, C=N Ring Stretches | 1620 - 1430 | Strong to Medium |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Broad, Strong |
To achieve a more precise assignment of the vibrational modes, experimental IR and Raman spectra are often compared with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). arxiv.orgscirp.orgphyschemres.org Computational models can calculate the vibrational frequencies and intensities for a given molecular structure. nih.govresearchgate.net By scaling the calculated frequencies to correct for systematic errors, a strong correlation between the theoretical and experimental spectra can be achieved. This correlation allows for the confident assignment of complex vibrations in the fingerprint region and provides a powerful link between the observed spectrum and the molecule's three-dimensional structure. physchemres.org Such an analysis for this compound would enable a complete and detailed understanding of its vibrational dynamics.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
A thorough search of scientific literature and chemical databases reveals a lack of published high-resolution mass spectrometry (HRMS) data for this compound. Consequently, a detailed analysis of its fragmentation pathways and experimental confirmation of its molecular formula via HRMS cannot be provided at this time.
In a hypothetical analysis, high-resolution mass spectrometry would be an indispensable tool for the characterization of this compound. The protocol would involve determining the compound's exact mass to an accuracy of a few parts per million (ppm). This high precision would allow for the unambiguous confirmation of its molecular formula, C₉H₁₄N₂. The expected monoisotopic mass would be calculated, and the experimental value obtained from an HRMS instrument (such as a TOF, Orbitrap, or FT-ICR analyzer) would be compared against it.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways. By isolating the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID) or other fragmentation techniques, a characteristic fragmentation pattern would emerge. This pattern would provide significant insights into the molecule's structure, likely involving characteristic losses of methyl groups, cleavage of the N-C bonds, and fragmentation of the pyridine ring.
However, as no experimental data has been published, a data table of observed fragments and their proposed structures cannot be generated.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
There are no publicly available X-ray crystallography studies for this compound in the searched scientific literature, including major crystallographic databases. Therefore, a definitive determination of its solid-state molecular and supramolecular structure is not possible.
Should single crystals of sufficient quality be grown, X-ray diffraction analysis would provide precise three-dimensional coordinates of each atom in the molecule. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the trimethylated aminopyridine structure.
Key areas of interest in a crystallographic study would include:
The planarity of the pyridine ring.
The orientation of the N-methyl and the two ring-methyl substituents relative to the pyridine core.
The geometry of the exocyclic amine group.
The analysis would also reveal the supramolecular architecture, detailing the intermolecular interactions that govern the crystal packing. It would be expected that hydrogen bonding involving the amine proton and the pyridine nitrogen atom of an adjacent molecule would be a dominant feature, potentially leading to the formation of chains, dimers, or more complex networks in the solid state.
Without experimental results, a table of crystallographic data (such as unit cell parameters, space group, and key structural parameters) cannot be compiled.
Computational Chemistry and Quantum Mechanical Analyses
Molecular Orbital Analysis (HOMO-LUMO) and Frontier Orbital Theory
A specific molecular orbital analysis for N,4,6-trimethylpyridin-3-amine, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported in the available literature. Frontier Orbital Theory is fundamental in chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. mdpi.comrsc.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity and polarizability. researchgate.netmdpi.com For similar heterocyclic molecules, the HOMO is often located on the amine group and the aromatic ring, indicating these are the primary sites for electrophilic attack. nih.govtaylorandfrancis.com Conversely, the LUMO is typically distributed over the pyridine (B92270) ring, suggesting it is the site for nucleophilic attack. nih.gov The precise energies and spatial distributions of these orbitals for this compound would require specific computational studies.
Interactive Data Table: Illustrative HOMO-LUMO Data for Structurally Related Amines Since specific data for this compound is unavailable, the following table provides an example of typical HOMO-LUMO energy values and energy gaps for other amine compounds as determined by DFT calculations. This data is for illustrative purposes only.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-(Diphenylamino)phenyl Derivative | -5.34 | - | - |
| N-phenyl indoline (B122111) Derivative | -5.64 | - | - |
| N-phenylcarbazole Derivative | -5.74 | - | - |
Data sourced from studies on different triarylamine molecules and is not representative of this compound. mdpi.com
Conformational Analysis and Potential Energy Surfaces
A conformational analysis and the corresponding potential energy surface for this compound are not described in the existing literature. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. mdpi.comresearchgate.net For a molecule like this compound, this would involve rotation around the C-N bond connecting the amino group to the pyridine ring and the orientations of the methyl groups. The potential energy surface maps the energy of the molecule as a function of its geometry, identifying the lowest energy conformers (global and local minima) and the energy barriers between them (saddle points). researchgate.net For related N'-(pyridyl)formamidines, it has been shown that the conformation is influenced by the electronic nature of substituents. nih.gov
Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)
There are no available studies that predict and validate the spectroscopic parameters (NMR, IR, Raman) of this compound using computational methods. Such predictions are a common application of DFT. researchgate.netrsc.org Theoretical calculations of vibrational frequencies (IR and Raman) are typically performed and then scaled to match experimental spectra, aiding in the assignment of vibrational modes. rsc.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. researchgate.net The absence of both experimental spectra and computational predictions for this specific compound in the literature prevents a detailed analysis.
Reaction Pathway Energetics and Transition State Characterization
Specific studies on the reaction pathway energetics and transition state characterization for reactions involving this compound have not been found. This type of analysis uses computational methods to model the mechanism of a chemical reaction. It involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies to determine the activation energy of the reaction. This provides crucial insights into reaction kinetics and mechanisms. For example, in the reaction of amines with aldehydes, computational studies can determine whether the reaction proceeds through a concerted mechanism or a stepwise one involving intermediates. [No specific citation available for this hypothetical example on the target compound]
Analysis of Non-Covalent Interactions and Intermolecular Forces
A specific analysis of non-covalent interactions and intermolecular forces for this compound is not available in the published literature. These forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, are crucial in determining the physical properties of molecules and their organization in the solid state. In the crystal structure of a related compound, 6-Methylpyridin-3-amine, intermolecular N—H⋯N hydrogen bonds are observed to link the molecules. For this compound, one would expect similar hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential C-H···π interactions. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are often used to visualize and quantify these weak interactions.
Rational Design and Synthesis of N,4,6 Trimethylpyridin 3 Amine Derivatives and Analogues
Strategic Functionalization of the Pyridine (B92270) Ring System
The functionalization of the pyridine ring of N,4,6-trimethylpyridin-3-amine is influenced by the directing effects of the amino and methyl substituents. The electron-donating nature of these groups activates the ring towards electrophilic substitution, while the nitrogen atom's inherent electron-withdrawing character and its ability to coordinate with metal catalysts also play a crucial role in determining reactivity and regioselectivity. acs.orgnih.gov
Direct C-H functionalization is a powerful tool for modifying the pyridine scaffold, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org For pyridine derivatives, C-H activation can be directed by the nitrogen atom or other functional groups. acs.org In the case of this compound, the positions ortho and para to the activating amino group are potential sites for functionalization. However, the existing methyl groups at positions 4 and 6 sterically hinder direct substitution at the C5 position and electronically favor functionalization at the C2 and C5 positions.
Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and iridium, are instrumental in achieving selective C-H functionalization. acs.orgrsc.org For instance, iridium-catalyzed C-H activation has been used for the functionalization of pyridine derivatives. rsc.org The choice of catalyst and reaction conditions can be tailored to target specific C-H bonds.
Table 1: Potential C-H Functionalization Reactions on the Pyridine Ring
| Reaction Type | Reagents and Conditions | Potential Product |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 2-Halo-N,4,6-trimethylpyridin-3-amine |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N,4,6-trimethylpyridin-3-amine |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |
| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | 2-Aryl-N,4,6-trimethylpyridin-3-amine |
| C-H Alkenylation | Alkene, Rh or Ru catalyst | 2-Alkenyl-N,4,6-trimethylpyridin-3-amine |
Modification of the Amine Substituent (e.g., N-Alkylation, Acylation)
The primary amino group in this compound is a key site for modification, allowing for the introduction of a wide variety of functional groups through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.
N-Alkylation:
N-alkylation of aminopyridines can be achieved through various methods, including reaction with alkyl halides, reductive amination with aldehydes or ketones, and metal-catalyzed processes. google.comresearchgate.netresearchgate.net The direct reaction with alkyl halides can sometimes lead to polyalkylation, but conditions can be optimized to favor monoalkylation. researchgate.net A study on the N-alkylation of 2-aminopyridines with arylmethyl alcohols using ruthenium(II) complexes as catalysts demonstrated high selectivity for the amino group over the pyridine nitrogen. researchgate.net
N-Acylation:
N-acylation is a common transformation used to introduce amide functionalities. This is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. acs.orgmdpi.com 4-Aminopyridine (B3432731) derivatives have been shown to catalyze the regioselective acylation of N-tosylhydrazide, highlighting the catalytic potential of such scaffolds. acs.org The resulting amides can serve as important intermediates for further functionalization or as final products with desired biological activities.
Table 2: Examples of Amine Substituent Modification Reactions
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., K₂CO₃) | N-methyl-N,4,6-trimethylpyridin-3-amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl/N-cycloalkyl-N,4,6-trimethylpyridin-3-amine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), base | N-(4,6-dimethylpyridin-3-yl)acetamide |
| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), base | N-(4,6-dimethylpyridin-3-yl)-4-methylbenzenesulfonamide |
| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-aryl-N,4,6-trimethylpyridin-3-amine |
Structure-Reactivity Relationships within Derivatized Scaffolds
The relationship between the structure of this compound derivatives and their chemical reactivity and biological activity is a critical aspect of their rational design. Modifications to the pyridine ring or the amine substituent can have profound effects on the molecule's electronic properties, steric profile, and ultimately, its function. biorxiv.orgnih.gov
Studies on related aminopyridine scaffolds have provided valuable insights. For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, the substitution pattern on the aryl rings and the pyridine core significantly influenced their binding affinity and selectivity. acs.org The introduction of a methyl group at the 2-position of the pyridine ring was found to be beneficial for potency. acs.org Similarly, in a study of aminopyridine derivatives as Janus kinase 2 (JAK2) inhibitors, modifications led to compounds with high inhibitory activity and selectivity. nih.gov
The electronic nature of substituents plays a key role. Electron-donating groups on the pyridine ring generally increase the nucleophilicity of the amine and the ring itself, while electron-withdrawing groups have the opposite effect. acs.org This, in turn, affects the reactivity in subsequent synthetic transformations and can modulate interactions with biological targets. rsc.org
Stereochemical Control and Stereoselective Synthesis
The introduction of chirality into pyridine-containing molecules is of great interest, as stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For derivatives of this compound, chiral centers can be introduced at various positions, including on substituents attached to the pyridine ring or the amine group.
Recent advances have focused on the catalytic and stereoselective dearomatization of pyridines to generate chiral dihydropyridines and piperidines. mdpi.com While direct asymmetric synthesis of highly substituted pyridines remains challenging, strategies involving chiral auxiliaries or catalysts have been developed. For example, the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine (B45360) has been used for the stereoselective synthesis of pyridinones. acs.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral heterocyclic compounds, including those with a pyridine core. metu.edu.tr The synthesis of chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives has been achieved through domino-type Michael addition reactions using quinine/squaramide-based organocatalysts. metu.edu.tr Such strategies could potentially be adapted for the stereoselective functionalization of this compound derivatives.
Design of Three-Dimensional Building Blocks incorporating this compound
The development of three-dimensional (3D) molecular building blocks is crucial for expanding the accessible chemical space in drug discovery and materials science. This compound, with its inherent non-planar geometry and multiple points for diversification, serves as an excellent starting point for the design of such 3D scaffolds.
By strategically introducing substituents with defined stereochemistry, the planarity of the pyridine ring can be disrupted, leading to more complex 3D structures. For example, stereoselective reactions can be employed to create chiral centers on the substituents, forcing them into specific spatial orientations. The synthesis of chiral, furan-substituted pyridyl intermediates from enantiomerically pure α-pinene demonstrates a method for creating complex chiral ligands. nih.gov
Furthermore, the creation of fused ring systems incorporating the this compound core can lead to rigid 3D structures. Intramolecular cyclization reactions, for instance, can be designed to form new rings, thereby increasing the structural complexity and three-dimensionality of the molecule.
Applications in Modern Chemical Disciplines Non Prohibited Areas
Role as a Ligand in Transition Metal Catalysis
The nitrogen atoms in both the pyridine (B92270) ring and the amino group of trimethylpyridinamine isomers can act as Lewis bases, making them effective ligands for transition metals. The steric hindrance provided by the methyl groups can be strategically used to control the coordination environment around a metal center, influencing the selectivity and activity of catalysts.
The design of ligands is a cornerstone of catalysis, and aminopyridines serve as versatile scaffolds. In coordination chemistry, the pyridine nitrogen is sp2-hybridized, with its lone pair residing in an sp2 orbital, readily available for σ-donation to a metal center. libretexts.org The exocyclic amino group provides an additional coordination site.
The coordination behavior of aminopyridine derivatives is influenced by several factors:
Steric Hindrance : Methyl groups adjacent to the pyridine nitrogen, as in 2,4,6-trimethylpyridine (B116444) (collidine), can sterically hinder the approach of metal ions or other ligands. wikipedia.org This property is crucial in ligand design for creating specific catalytic pockets.
Chelation : Depending on the substitution pattern, aminopyridines can act as bidentate ligands, forming stable chelate rings with a metal ion. This involves both the pyridine nitrogen and the amino group nitrogen.
Electronic Effects : The amino group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen, strengthening its bond to a metal center.
Complexes involving substituted pyridines, such as terpyridines, have been shown to form well-defined coordination networks with metals like copper(II) and zinc(II). nih.gov Similarly, aminopolyalcohol ligands demonstrate the versatility of nitrogen-containing compounds in coordinating with 3d and 4f metal ions to form complex polynuclear structures. nih.gov For instance, zinc complexes with ligands like tris(2-aminoethyl)amine (B1216632) and imidazole (B134444) exhibit a trigonal-bipyramidal geometry, a coordination environment that substituted aminopyridines could also promote. mdpi.org
While specific catalytic cycles involving N,4,6-trimethylpyridin-3-amine are not extensively documented, the role of similar pyridine-based ligands is well-established. In many catalytic processes, the ligand's function is to stabilize the metal center in various oxidation states and to modulate its reactivity throughout the catalytic cycle. For example, in reductive amination reactions, nitrogenous bases are used in conjunction with Lewis acid catalysts. nih.gov The amine ligand can activate substrates, participate in proton transfer steps, or prevent catalyst deactivation.
The development of N-aminopyridinium salts as bifunctional aminating reagents highlights the reactivity of the pyridine core in transformations. nih.govrsc.org These salts can engage in photocatalyzed or metal-catalyzed reactions, suggesting that the this compound scaffold could be adapted for similar reactivity, potentially participating in radical-based or reductive catalytic cycles. nih.gov
Integration as a Key Building Block in Complex Organic Synthesis
The aminopyridine framework is a valuable synthon for constructing more elaborate molecules, including pharmaceuticals, agrochemicals, and functional materials.
Nitrogen-containing heterocycles are ubiquitous in biologically active molecules, with approximately 60% of small-molecule drugs containing at least one. rsc.orgnih.gov Aminopyridines are crucial starting materials for synthesizing a diverse range of these structures.
Schiff Base Formation : The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). These intermediates are versatile, and the resulting azomethine group (-C=N-) can be a site for further reactions or act as a ligand itself. For example, a Schiff base ligand was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. nih.gov
Cyclization Reactions : Aminopyridines are precursors to fused heterocyclic systems. The amino group can act as a nucleophile to react with a suitably placed electrophile, leading to the formation of new rings. This strategy is employed in the synthesis of various medicinal compounds.
Scaffold for Drug Design : The aminopyridine backbone is a key feature in a number of targeted therapies. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol were designed as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in certain cancers. nih.gov The trimethylpyridine structure was a key modification in this design.
The ability of aminopyridines to coordinate with metal ions makes them excellent building blocks for coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.
By linking multiple pyridine-based units together, tritopic ligands like 2,4,6-tris-(pyridyl)-1,3,5-triazine (tpt) can be synthesized. researchgate.net These ligands react with inorganic polyoxometalates to form complex one-, two-, and three-dimensional hybrid materials. researchgate.net The this compound unit could be incorporated into similar multitopic ligands to construct novel functional materials where the methyl groups could fine-tune the pore size and surface properties of the resulting framework. The use of bis(terpyridine) ligands to create 2D networks further illustrates this principle. nih.gov
Photophysical and Optoelectronic Properties
The introduction of an amino group onto a pyridine ring can give rise to interesting photophysical behaviors, making these compounds candidates for use as fluorescent probes, dyes, or components in optoelectronic devices. mdpi.com
The fluorescence of a molecule is highly dependent on its electronic structure. The amino group acts as an electron donor (auxochrome) and the pyridine ring as the core chromophore. The interplay between these components determines the absorption and emission wavelengths.
Fluorescent Probes and Dyes : Amine-reactive dyes are widely used to label biomolecules. thermofisher.comlumiprobe.comabpbio.com While this compound itself is not a standard dye, its structure could be modified to create novel fluorophores. The BODIPY dyes, for example, are a versatile class of fluorophores, and their properties can be tuned by chemical modification. thermofisher.com The photophysical properties of ruthenium(II) polypyridyl complexes, which are used as probes, are significantly influenced by the nature of the polypyridyl ligands, demonstrating the importance of the ligand's structure. dcu.ie
Optoelectronic Materials : The electronic properties of substituted pyridines are relevant for optoelectronic applications. Studies on 2-methylpyridinium lead bromide have shown that the organic cation influences the material's photoluminescence emission spectra. rsc.org This indicates that by incorporating a specifically functionalized pyridine like this compound into hybrid organic-inorganic perovskites or other materials, their optical and electronic properties could be systematically tuned.
The table below summarizes the characteristics of selected compounds discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Key Application/Property |
| 2,4,6-trimethylpyridin-3-amine | 51467-70-0 | C₈H₁₂N₂ | Research chemical. scbt.com |
| N,N,6-trimethylpyridin-3-amine | 63065-47-4 | C₈H₁₂N₂ | Pharmaceutical intermediate. bldpharm.com |
| 6-Methylpyridin-3-amine | 3430-14-6 | C₆H₈N₂ | Building block in synthesis. nih.govresearchgate.netbldpharm.com |
| 2,4,6-Trimethylpyridine (Collidine) | 108-75-8 | C₈H₁₁N | Non-nucleophilic base in organic synthesis. wikipedia.org |
| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Not Available | C₁₁H₁₁N₃O | Schiff base ligand for metal complexes with antimicrobial activity. nih.gov |
Advanced Analytical Method Development for Research and Characterization
Chromatographic Techniques for Separation, Purity Assessment, and Quantification (e.g., HPLC, GC-MS, LC-MS)
Chromatography is the principal technique for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of aminopyridine derivatives. For N,4,6-trimethylpyridin-3-amine, a reversed-phase method would likely be the primary choice. The basicity of the pyridine (B92270) nitrogen and the amino group means that pH control of the mobile phase is critical to achieve good peak shape and reproducible retention times. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also offer unique selectivity for polar basic compounds like aminopyridines. helixchrom.com
A typical method for analyzing aminopyridines involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. cmes.org Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. cmes.orghelixchrom.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0)B: Acetonitrile |
| Gradient | Isocratic or Gradient Elution (e.g., 10-90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C cmes.org |
| Detection | UV at 250-280 nm cmes.org |
| Injection Vol. | 10 µL cmes.org |
This table presents hypothetical parameters based on established methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some aminopyridines can be analyzed directly, derivatization is often employed to increase volatility and prevent peak tailing caused by interactions with the stationary phase. osha.gov Trimethylsilyl (TMS) derivatization is a common strategy for compounds with active hydrogens, such as the amino group on this compound. nist.govnist.gov
In the mass spectrometer, following electron ionization (EI), aminopyridines typically show a prominent molecular ion (M⁺) peak. The fragmentation pattern provides structural information; for instance, the mass spectrum for 3-aminopyridine (B143674) shows major fragments that can be used for its identification. nist.govnist.gov
Table 2: Potential GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms or similar non-polar capillary column |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (Electron Ionization, 70 eV) |
| Scan Range | 40-450 m/z |
This table presents hypothetical parameters based on general GC-MS methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for analyzing polar and hydrophilic compounds like aminopyridines without the need for derivatization. helixchrom.comhelixchrom.com Electrospray ionization (ESI) in positive mode is typically effective for aminopyridines, generating a protonated molecular ion ([M+H]⁺) that can be used for confirmation of molecular weight and for quantification. nih.gov
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the oxidation and reduction (redox) properties of a molecule. nih.gov The aminopyridine scaffold is electrochemically active. The oxidation potential is influenced by the electron-donating amino group, while the pyridine ring can undergo reduction. researchgate.netacs.org
Studying the redox behavior of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials. The resulting voltammogram would reveal the potentials at which oxidation and reduction occur, providing insight into the compound's electronic structure and its potential to participate in electron transfer reactions. The stability of any resulting radical ions or other intermediates can also be assessed. nih.govrsc.org For example, research on the electrosynthesis of 4-aminopyridine (B3432731) from 4-nitropyridine (B72724) 1-oxide utilized cyclic voltammetry to identify unstable intermediates during the reduction process. researchgate.net
Spectrophotometric Quantification in Research Matrices (e.g., UV-Vis, Fluorescence)
Spectrophotometric methods are fundamental for the quantification of compounds in various research contexts.
UV-Vis Spectroscopy
UV-Visible spectroscopy is routinely used for the quantification of compounds containing chromophores. The substituted pyridine ring in this compound is expected to exhibit distinct absorption bands in the UV region. Studies on simple aminopyridines show characteristic absorption maxima that are influenced by the position of the amino group and the polarity of the solvent. acs.org For instance, 2,6-Diaminopyridine shows absorption peaks at approximately 244 nm and 308 nm. researchgate.net The absorption spectrum of this compound would be expected to show similar characteristics, which can be used to determine its concentration in solution via the Beer-Lambert law.
Table 3: Predicted UV-Vis Spectral Data for this compound
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) |
|---|---|---|
| Methanol | ~245 | ~305 |
| Acetonitrile | ~243 | ~303 |
This table presents predicted values based on spectral data for related aminopyridine structures. researchgate.netresearchgate.net
Fluorescence Spectroscopy
Many aminopyridine derivatives exhibit fluorescence, making fluorescence spectroscopy a highly sensitive method for detection and quantification. nih.govsciforum.net The fluorescence quantum yield and the emission wavelength are highly dependent on the molecular structure and the chemical environment. nih.govacs.org For example, some multi-substituted aminopyridines show emission maxima in the 455-485 nm range with excitation around 350-390 nm. nih.gov If this compound is found to be fluorescent, a method could be developed for its trace-level quantification, which would be far more sensitive than UV-Vis absorption.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov As discussed, GC-MS and LC-MS are prime examples, essential for identifying unknown impurities or metabolites by providing both retention time data and mass spectral information.
Another powerful hyphenated technique is LC-DAD (Liquid Chromatography with a Diode-Array Detector) . This setup provides a complete UV-Vis spectrum for each point in the chromatogram. This is invaluable for assessing peak purity—a pure peak should have an identical spectrum across its entire width—and for tentatively identifying components by comparing their UV spectra with those in a library. nih.gov
Future Research Trajectories and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is rapidly shifting from traditional batch processes to continuous flow chemistry, which offers superior control, efficiency, and safety. amidetech.com The integration of N,4,6-trimethylpyridin-3-amine synthesis and its subsequent derivatization into automated flow systems represents a significant avenue for future research.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in conventional batch reactors. soci.org This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions. For a molecule like this compound, this could mean more efficient and reproducible synthetic protocols. Automated fast-flow peptide synthesis (AFPS) has demonstrated the power of this approach, enabling the rapid assembly of complex molecules up to 164 amino acids long through hundreds of consecutive reactions. amidetech.comnih.gov This highlights the potential for producing derivatives of this compound with high complexity and purity.
Furthermore, automated systems can perform statistical optimization of reaction conditions, systematically varying parameters to quickly identify the ideal state for a given transformation. soci.org The modular nature of flow reactors also facilitates the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. nih.gov By applying these automated flow synthesis principles, researchers can construct libraries of this compound analogs for screening in drug discovery or materials science, accelerating the pace of innovation. soci.orgnih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization for different scales. | More straightforward scale-up by running the system for longer periods. soci.org |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat transfer. researchgate.net |
| Control | Less precise control over temperature, mixing, and reaction time. | Exact control over reaction parameters (temperature, time, stoichiometry). soci.org |
| Efficiency | Can be time-consuming with multiple manual workup and purification steps. | Enables multi-step, telescoped reactions and in-line monitoring, increasing overall speed. amidetech.comnih.gov |
| Reproducibility | Can vary between batches and operators. | High reproducibility due to precise, automated control. |
Exploration of Novel Catalytic Transformations and Organocatalysis
Asymmetric organocatalysis has become a fundamental pillar of modern synthesis, utilizing small, chiral organic molecules to catalyze stereoselective reactions. nih.govtcichemicals.com The aminopyridine scaffold of this compound makes it an intriguing candidate for development as a novel organocatalyst. Its basic nitrogen atom can function as a Lewis base or Brønsted base, while the pyridine (B92270) ring can be modified to tune its electronic and steric properties.
Future research could explore the potential of this compound and its chiral derivatives in various catalytic roles. As a nucleophilic catalyst, it could activate substrates in reactions analogous to those catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). Furthermore, its amine functionality could engage in iminium or enamine catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. nih.govcaltech.edu The combination of the pyridine ring and the amine group could lead to unique reactivity or selectivity not observed with existing catalysts.
Recent trends in organocatalysis involve merging different activation modes, such as combining amine catalysis with photoredox or electrochemical methods. nih.gov This synergistic approach allows for novel transformations, such as the oxidative C-H amination of arenes or the alkylation of allylic C-H bonds. nih.govrsc.org Investigating this compound in such dual catalytic systems could unlock new synthetic pathways for creating complex molecular architectures. N-heterocyclic carbenes (NHCs), another class of organocatalysts, have also been shown to be effective in aza-Morita–Baylis–Hillman reactions, which involve the coupling of an activated alkene with an imine, further expanding the scope of potential transformations. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
The use of computational chemistry and machine learning is revolutionizing how chemical research is conducted. mit.edu These tools can predict molecular properties, model reaction mechanisms, and guide the design of new experiments, saving significant time and resources. For this compound, advanced computational modeling offers a powerful lens through which to explore its chemical space.
Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the geometric, electronic, and spectroscopic properties of the molecule. This can provide insights into its reactivity, stability, and potential interactions with biological targets. Machine learning models, trained on vast datasets of chemical reactions and properties, can predict the outcomes of reactions involving this compound or forecast its biological activity without the need for initial synthesis and testing. mit.edunih.gov
For example, different molecular fingerprints (like MACCS and ECFP4) and algorithms (such as Naïve Bayes or Random Forest) can be used to build predictive models for specific endpoints. nih.gov E(3)-equivariant graph neural networks, which represent atoms as nodes and bonds as edges, can create a single, multi-task model to evaluate numerous molecular properties simultaneously, from total energy to vibrational spectra. mit.edu Such models could be employed to design optimal synthetic routes to this compound or to virtually screen libraries of its derivatives against therapeutic targets, prioritizing the most promising candidates for synthesis. mdpi.com
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. mit.edu | Understanding of reaction mechanisms and prediction of NMR/IR spectra. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Insight into binding modes with proteins or other molecules. |
| Machine Learning (ML) / AI | Prediction of properties (e.g., toxicity, solubility) and reaction outcomes. nih.gov | Accelerated discovery of derivatives with desired properties and optimized reaction conditions. |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. mdpi.com | Design of new analogs with potentially enhanced therapeutic effects. |
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. psu.edu Future research on this compound should prioritize the development of sustainable synthetic routes. A key strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org
A promising green approach for amine synthesis is the reductive amination of biomass-derived platform chemicals. rsc.orgrsc.org Aldehydes and ketones derived from sources like cellulose (B213188) or lignin (B12514952) can be converted into amines using a sustainable amine source, such as ammonia, and a green reducing agent, like molecular hydrogen, over a suitable catalyst. psu.edursc.org Developing a synthetic pathway to this compound from renewable feedstocks would significantly enhance its green credentials.
Other green chemistry principles applicable to its synthesis include the use of environmentally benign solvents (like water or ethanol), minimizing the use of protecting groups, and designing reactions with high atom economy. chemrevlett.com The application of organocatalysis itself is often considered a green technology due to the low toxicity of the carbon-based catalysts compared to many transition metal catalysts. tcichemicals.com
Development of Advanced Analytical Tools for In Situ Monitoring
To fully realize the benefits of advanced synthetic methods like flow chemistry, the development and implementation of sophisticated analytical tools for real-time, in situ monitoring are essential. These process analytical technologies (PAT) provide immediate feedback on reaction progress, allowing for rapid optimization and control.
For reactions involving this compound, techniques such as in-line Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can monitor the consumption of reactants and the formation of products as they happen. This data allows for the precise determination of reaction kinetics and the identification of transient intermediates. When integrated into an automated flow synthesis setup, real-time analytics, such as liquid chromatography-mass spectrometry (LC/MS), can enable closed-loop optimization, where the system autonomously adjusts reaction conditions to maximize yield or minimize impurities. soci.org The ability to continuously monitor and control the synthesis of this compound and its derivatives will be crucial for developing robust and scalable manufacturing processes. amidetech.com
Q & A
Basic: What are the established synthetic routes for N,4,6-trimethylpyridin-3-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves alkylation or functionalization of pyridine precursors. For example:
- Step 1: Start with a pyridine derivative (e.g., 3-aminopyridine) and introduce methyl groups via nucleophilic substitution or catalytic methylation.
- Step 2: Use alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Step 3: Purify via column chromatography or recrystallization (solvents like ethyl acetate/hexane mixtures) to achieve >95% purity .
Key Considerations: Monitor reaction progress using TLC and confirm structural integrity via H/C NMR and HRMS .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign peaks for methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) and isotopic patterns.
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and reactivity .
- X-ray Crystallography: If single crystals are obtained, analyze bond lengths/angles to validate steric effects of methyl groups .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., CuBr) to enhance methylation efficiency, as seen in analogous pyridine syntheses .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and by-product formation .
- Temperature Gradients: Optimize between 80–120°C to minimize decomposition.
- Statistical Design: Apply DoE (Design of Experiments) to identify critical parameters (e.g., molar ratios, time) .
Advanced: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Comparative Analysis: Cross-validate NMR data with structurally similar compounds (e.g., 3-fluoro-2,6-dimethylpyridin-4-amine ).
- Isotopic Labeling: Use N-labeled precursors to clarify ambiguous amine proton signals.
- Dynamic NMR: Investigate rotational barriers of methyl groups if splitting patterns are inconsistent .
- Collaborative Reproducibility: Share raw data with independent labs to rule out instrument-specific artifacts.
Advanced: What strategies are effective for functionalizing this compound to explore its bioactivity?
Methodological Answer:
- Electrophilic Substitution: Introduce halogens (Br, Cl) at the 2-position using NBS or Cl₂ gas, leveraging the directing effect of the amine group .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups .
- Biological Screening: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays, following protocols for analogous pyridine amines .
Basic: What are the challenges in sourcing this compound, and what alternatives exist?
Methodological Answer:
- Sourcing Issues: Commercial unavailability due to discontinuation .
- In-House Synthesis: Prioritize small-scale synthesis (1–5 g batches) using methods in FAQ 1.
- Analog Substitution: Consider structurally similar amines (e.g., N,N-dimethyl-1-(6-trifluoromethylpyridin-3-yl)piperidin-4-amine ) for preliminary studies.
Advanced: How to design computational studies to predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with transition metals (e.g., Pd, Cu) to model catalytic cycles.
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Docking Studies: Predict binding affinities with biological targets using AutoDock Vina, parameterized for pyridine derivatives .
Advanced: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .
- Analytical Monitoring: Use HPLC-MS to detect degradation products (e.g., oxidation of methyl groups to carbonyls).
- Recommendations: Store under inert gas (N₂) at –20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
